molecular formula C7H3Br2F2NO2 B581210 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine CAS No. 1037763-48-6

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine

Cat. No. B581210
CAS RN: 1037763-48-6
M. Wt: 330.911
InChI Key: CFCPODBJJBRXPL-UHFFFAOYSA-N
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Description

“4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine” is a chemical compound used as a reactant in the preparation of indole derivatives for treatment of HCV and related viral infections .


Molecular Structure Analysis

The molecular formula of “4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine” is C7H3Br2F2NO2. It contains bromine, fluorine, nitrogen, and oxygen atoms attached to a benzodioxole ring.


Chemical Reactions Analysis

As a reactant, “4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine” is used in the preparation of indole derivatives for treatment of HCV and related viral infections . The specific reactions it undergoes would depend on the other reactants and conditions used.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 330.91. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Regioflexible Substitution

In a study by Schlosser and Heiss (2003), the regioflexible substitution of difluorobenzenes, including compounds similar to "4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine", was explored. The research demonstrated the versatility of organometallic methods in achieving selective conversions of fluorinated benzenes to various substituted benzoic acids and bromobenzoic acids, showcasing the potential for chemical synthesis and modifications of complex fluorinated compounds (Schlosser & Heiss, 2003).

Synthon for Chemoselective Preparation

Colella et al. (2018) discussed the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, highlighting the compound's utility in drug discovery programs. This indicates the potential for "4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine" to serve as a precursor or intermediate in the synthesis of biologically relevant molecules (Colella et al., 2018).

Dibenzo[d,f][1,3]dioxepines Synthesis

Research by Dallacker and Coerver (1983) on the synthesis and reactions of dibenzo[d,f][1,3]dioxepines, which share structural similarities with "4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine", provides insights into the synthetic routes and chemical reactivity of such compounds. The study highlighted the high SE-reactivity of these compounds and their potential applications in organic synthesis (Dallacker & Coerver, 1983).

Nucleophilic Reactivity Investigation

Chugunova et al. (2021) investigated the nucleophilic reactivity of "4,6-Dichloro-5-Nitrobenzofuroxan" and its amino derivatives, which could provide a framework for understanding the reactivity and potential chemical transformations of "4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine" in the presence of nucleophiles. This research could guide the development of new synthetic methodologies and the exploration of reaction mechanisms (Chugunova et al., 2021).

Safety And Hazards

The compound should be stored in a dark place, under an inert atmosphere, and at room temperature . It is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful to aquatic life .

properties

IUPAC Name

4,6-dibromo-2,2-difluoro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F2NO2/c8-2-1-3-6(4(9)5(2)12)14-7(10,11)13-3/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCPODBJJBRXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)N)Br)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681483
Record name 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine

CAS RN

1037763-48-6
Record name 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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